molecular formula C9H8BrFO3 B13272803 3-(2-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid

3-(2-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid

Cat. No.: B13272803
M. Wt: 263.06 g/mol
InChI Key: PAZJSMKXVOLFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid: is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out at room temperature with careful control of solvent selection and reaction conditions to minimize side reactions and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(2-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: 3-(2-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with the hydroxypropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

IUPAC Name

3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H8BrFO3/c10-8-5(2-1-3-6(8)11)4-7(12)9(13)14/h1-3,7,12H,4H2,(H,13,14)

InChI Key

PAZJSMKXVOLFNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)CC(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.